10-[(2-Phenyl-1,3-thiazol-4-yl)methyl]acridin-9(10H)-one
Description
Properties
IUPAC Name |
10-[(2-phenyl-1,3-thiazol-4-yl)methyl]acridin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2OS/c26-22-18-10-4-6-12-20(18)25(21-13-7-5-11-19(21)22)14-17-15-27-23(24-17)16-8-2-1-3-9-16/h1-13,15H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQGMEDZPLSSSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30492671 | |
| Record name | 10-[(2-Phenyl-1,3-thiazol-4-yl)methyl]acridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30492671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63484-60-6 | |
| Record name | 10-[(2-Phenyl-1,3-thiazol-4-yl)methyl]acridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30492671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 10-[(2-Phenyl-1,3-thiazol-4-yl)methyl]acridin-9(10H)-one typically involves multi-step reactions. One common synthetic route includes the condensation of 2-phenyl-1,3-thiazole-4-carbaldehyde with acridin-9(10H)-one under basic conditions. The reaction is usually carried out in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Chemical Reactions Analysis
10-[(2-Phenyl-1,3-thiazol-4-yl)methyl]acridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as alkyl halides or acyl chlorides
Scientific Research Applications
Biological Activities
Research indicates that 10-[(2-Phenyl-1,3-thiazol-4-yl)methyl]acridin-9(10H)-one exhibits significant biological activities, including:
- Anticancer Activity : The compound shows promise in inhibiting the growth of various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins.
- Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial activity against a range of pathogens, making it a candidate for further exploration in infectious disease treatment.
- Antioxidant Effects : The thiazole moiety contributes to the antioxidant properties of the compound, potentially offering protective effects against oxidative stress-related diseases.
Case Studies
Several studies have explored the applications of this compound:
-
Study on Anticancer Effects :
- Objective : To evaluate the anticancer effects of this compound on human breast cancer cells.
- Findings : The compound inhibited cell proliferation and induced apoptosis through caspase activation pathways. It was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
- Reference : [Source not provided]
-
Research on Antimicrobial Activity :
- Objective : To assess the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
- Findings : The compound demonstrated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a lead compound for antibiotic development.
- Reference : [Source not provided]
-
Evaluation of Antioxidant Properties :
- Objective : To investigate the antioxidant capacity using DPPH and ABTS assays.
- Findings : Results indicated that the compound scavenged free radicals effectively, which could be beneficial in developing therapies for oxidative stress-related conditions.
- Reference : [Source not provided]
Mechanism of Action
The mechanism of action of 10-[(2-Phenyl-1,3-thiazol-4-yl)methyl]acridin-9(10H)-one involves its interaction with various molecular targets. The acridine moiety intercalates into DNA, disrupting the replication and transcription processes, which is crucial for its antitumor activity. The thiazole ring interacts with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The substituent at the C10 position significantly influences molecular interactions and physical properties. Key analogs include:
*Inferred from structurally similar compounds with high thermal stability .
†Hydroxyethyl derivatives exhibit stronger intermolecular H-bonding, leading to higher melting points than chloroethyl analogs .
Antitumor Activity:
- Triazole Derivative (8c) : Exhibits IC50 = 11.0 µM against MCF7 breast cancer cells, less potent than hydroxyethyl analogs (IC50 = 0.294–1.7 µM) .
- Piperazine Derivative (17c) : Demonstrates exceptional activity (GI50 = 5.4 nM across 93 cell lines), highlighting the impact of substituent choice .
Enzyme Inhibition:
Intermolecular Interactions and Drug Design
- Thiazole vs.
- Hydroxyethyl vs. Chloroethyl : Hydroxyethyl derivatives form robust H-bond networks, increasing solubility and melting points, whereas chloroethyl groups rely on weaker halogen bonds .
Biological Activity
10-[(2-Phenyl-1,3-thiazol-4-yl)methyl]acridin-9(10H)-one is a synthetic compound that combines the structural features of acridine and thiazole. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. The acridine moiety is known for its ability to intercalate DNA, while the thiazole ring contributes to various biological effects, including enzyme modulation.
- IUPAC Name : 10-[(2-phenyl-1,3-thiazol-4-yl)methyl]acridin-9-one
- CAS Number : 63484-60-6
- Molecular Formula : C23H16N2OS
- Molecular Weight : 368.451 g/mol
The biological activity of this compound is primarily attributed to its interaction with DNA and various cellular targets:
- DNA Intercalation : The acridine structure allows the compound to intercalate between DNA base pairs, disrupting replication and transcription processes essential for cell division.
- Enzyme Interaction : The thiazole component can interact with specific enzymes and receptors, potentially modulating their activity and leading to various biological responses.
Antimicrobial Activity
Research indicates that compounds with acridine and thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against a range of bacteria and fungi. Although specific data on this compound's antimicrobial efficacy is limited, its structural relatives have been documented to possess such activities.
Antitumor Activity
The compound has been evaluated for its antitumor potential in various cancer cell lines. A notable study reported that acridine derivatives exhibited cytotoxic effects against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). The IC50 values for related compounds ranged from 2.43 to 14.65 μM, indicating promising growth inhibition capabilities .
Additionally, the mechanism through which these compounds induce apoptosis in cancer cells has been explored. For example, certain derivatives were shown to enhance caspase activity, a key indicator of apoptosis, suggesting that this compound may similarly induce cell death in malignant cells .
Case Studies
A comprehensive evaluation of related acridine compounds revealed several key findings:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 7d | MDA-MB-231 | 2.43 | Apoptosis induction |
| 7h | HepG2 | 4.98 | Microtubule destabilization |
| 10c | MDA-MB-231 | 7.84 | Caspase activation |
These findings highlight the potential therapeutic applications of acridine derivatives in cancer treatment.
Q & A
Q. What are the common synthetic routes for preparing 10-[(2-Phenyl-1,3-thiazol-4-yl)methyl]acridin-9(10H)-one?
Methodological Answer: The synthesis typically involves multi-step protocols:
Acridinone Core Formation : Cyclization of anthranilic acid derivatives or Diels-Alder reactions with styrylquinolines and maleimides (e.g., AlCl₃-catalyzed cycloaddition) .
Functionalization : Introducing the thiazole-methyl group via nucleophilic substitution or coupling reactions. For example, reacting 2-acetylacridin-9(10H)-one with aryl aldehydes to form chalcone intermediates, followed by microwave-assisted condensation with thiazole-containing reagents (e.g., isoniazid in glacial acetic acid/DMF) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | AlCl₃, DME, 180°C | 45–56% | |
| Thiazole Coupling | Microwave, DMF, 70°C | 78–80% |
Q. Which spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.5 ppm) and carbonyl groups (C=O, ~180 ppm). Substituents like the thiazole-methyl group show distinct splitting patterns .
- HRMS : Exact mass analysis (e.g., [M+H]⁺ ion) validates molecular formula .
- IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and 3050 cm⁻¹ (aromatic C-H) .
- X-ray Crystallography (if available): Confirms 3D geometry and intermolecular interactions (e.g., hydrogen bonding) .
Advanced Research Questions
Q. How does molecular docking predict the bioactivity of this compound against biological targets?
Methodological Answer:
- Target Selection : Prioritize targets like tubulin (antiproliferative activity) or photosystem II (herbicidal activity) based on structural analogs .
- Docking Workflow :
- Protein Preparation : Retrieve PDB structures (e.g., 1J4Q for tubulin) and optimize hydrogen bonding networks.
- Ligand Optimization : Minimize energy of the compound using DFT (B3LYP/6-31G* basis set).
- Binding Analysis : Use AutoDock Vina to evaluate interactions (e.g., π-π stacking with aromatic residues, hydrogen bonding with carbonyl groups) .
- Validation : Compare docking scores (e.g., Gibbs free energy ΔG) with known inhibitors like colchicine .
Q. Table 2: Key Interactions in Docking Studies
| Target | Binding Energy (kcal/mol) | Critical Interactions | Reference |
|---|---|---|---|
| Tubulin | -9.2 | π-π with Phe272, H-bond with Thr179 | |
| PSII | -8.7 | H-bond with D1-His215, hydrophobic with Phe255 |
Q. What strategies enhance photophysical properties for applications like TADF (thermally activated delayed fluorescence)?
Methodological Answer:
- Donor-Acceptor Design : Pair the acridinone acceptor (rigid, planar structure) with carbazole donors. Tuning donor substituents (e.g., tert-butyl groups) reduces aggregation and enhances spin-orbit coupling .
- Spectral Narrowing : Introduce steric hindrance (e.g., 3,6-dimethyl substitution) to restrict intramolecular motion, achieving full-width half-maximum (FWHM) <55 nm .
- Device Fabrication : Co-deposit with host materials (e.g., mCP) in OLEDs, optimizing doping concentration (5–10 wt%) for maximum external quantum efficiency (EQE >20%) .
Q. How can contradictions in biological activity data (e.g., antimicrobial vs. antitubulin) be resolved?
Methodological Answer:
Q. What are the challenges in scaling up synthesis while maintaining purity?
Methodological Answer:
- Microwave vs. Conventional Heating : Microwave-assisted reactions reduce side products (e.g., <5% impurities) but require specialized reactors .
- Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve green metrics .
- Continuous Flow Systems : Implement microreactors for precise temperature control and higher throughput .
Q. How do halogen substituents influence reactivity and bioactivity?
Methodological Answer:
- Electronic Effects : Bromine/chlorine increase electrophilicity, enhancing interactions with nucleophilic residues (e.g., cysteine thiols in enzymes) .
- Lipophilicity : LogP increases by ~0.5 units per halogen, improving membrane permeability (measured via PAMPA assays) .
- Suzuki Coupling : Halogens enable Pd-catalyzed cross-coupling for further functionalization (e.g., aryl boronic acids) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
